molecular formula C9H13NOS2 B12884308 1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one CAS No. 929004-82-0

1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one

Cat. No.: B12884308
CAS No.: 929004-82-0
M. Wt: 215.3 g/mol
InChI Key: DEONRGNWXVJRHG-UHFFFAOYSA-N
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Description

2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone is an organic compound that features both a thiol group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a mercaptopropyl thio compound. The reaction conditions may include the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the electrophilic carbon of the pyrrole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other groups in a molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Disulfides: Formed from the oxidation of thiol groups.

    Alkylated Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations.

Biology

In biological research, compounds with thiol groups are often used in the study of redox biology and enzyme function. The pyrrole ring can also interact with biological macromolecules, making it useful in drug design and development.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry

In industry, 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets through its thiol and pyrrole functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoethanol: A simpler thiol compound used in biochemistry.

    Pyrrole-2-carboxaldehyde: A pyrrole derivative used in organic synthesis.

Properties

CAS No.

929004-82-0

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-2-(3-sulfanylpropylsulfanyl)ethanone

InChI

InChI=1S/C9H13NOS2/c11-9(7-13-6-2-5-12)8-3-1-4-10-8/h1,3-4,10,12H,2,5-7H2

InChI Key

DEONRGNWXVJRHG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)CSCCCS

Origin of Product

United States

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